2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
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Overview
Description
2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a phenyl ring attached to a thiophene and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with an amidoxime under acidic or basic conditions.
Thiophene attachment: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Benzamide formation: The final step involves the reaction of the intermediate with 2-methoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are typically used.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Material Science: Its unique structure may lend itself to applications in organic electronics or as a building block for more complex materials.
Mechanism of Action
The exact mechanism of action of 2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity. The oxadiazole and thiophene moieties could facilitate binding to hydrophobic pockets, while the benzamide core may participate in hydrogen bonding or π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(2-(1,3,4-oxadiazol-2-yl)phenyl)benzamide: Similar structure but with a different oxadiazole isomer.
2-methoxy-N-(2-(thiophen-3-yl)phenyl)benzamide: Lacks the oxadiazole ring.
2-methoxy-N-(2-(1,2,4-triazol-3-yl)phenyl)benzamide: Contains a triazole ring instead of oxadiazole.
Uniqueness
2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is unique due to the presence of both the thiophene and 1,2,4-oxadiazole rings, which may confer distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
2-methoxy-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-17-10-5-3-8-15(17)21(25)22-16-9-4-2-7-14(16)13-19-23-20(24-27-19)18-11-6-12-28-18/h2-12H,13H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKNVQWPWGTMQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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